N-methyl-2-phenylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-14-17(15,16)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJGGOCORIRXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285349 | |
| Record name | N-Methyl[1,1′-biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40182-07-8 | |
| Record name | N-Methyl[1,1′-biphenyl]-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40182-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl[1,1′-biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2-phenylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for N Methyl 2 Phenylbenzene 1 Sulfonamide and Structural Analogues
Direct Formation of the Sulfonamide Moiety
Direct methods focus on the construction of the sulfonamide S-N bond in a single key step, typically from sulfonyl-containing precursors and amines.
Amination of Sulfonyl Chlorides: Mechanistic and Efficiency Considerations
The most traditional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA). cbijournal.com This nucleophilic substitution reaction is generally effective, but its efficiency can be influenced by the nucleophilicity of the amine. cbijournal.com Primary amines are typically highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com
The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the sulfonamide bond. The base is used to neutralize the hydrochloric acid generated during the reaction.
While the amination step itself is often straightforward, the primary challenge can be the synthesis of the requisite sulfonyl chlorides. nih.gov Traditional methods for preparing aryl sulfonyl chlorides include electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds like thiols. nih.gov These methods, however, can suffer from limitations such as harsh acidic conditions, the use of hazardous reagents (e.g., aqueous chlorine), and a lack of regioselectivity. nih.gov
More modern approaches have sought to overcome these limitations. For instance, one-pot procedures have been developed where thiols are converted to sulfonyl chlorides in situ using reagents like N-Chlorosuccinimide (NCS) and then immediately reacted with an amine to yield the sulfonamide. cbijournal.com Another innovative method involves a Sandmeyer-type reaction using anilines and a stable sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) with a copper catalyst, which allows for the direct conversion to the sulfonamide by adding an amine to the reaction mixture. organic-chemistry.org
| Method | Precursors | Reagents/Conditions | Advantages/Disadvantages |
| Classical Amination | Aryl sulfonyl chloride, Amine | Pyridine or Triethylamine (Base) | Widely used, effective for primary amines; less reactive for secondary amines. cbijournal.com |
| One-Pot from Thiols | Thiol, Amine | N-Chlorosuccinimide (NCS), t-Bu4NCl | Avoids isolation of sulfonyl chloride. cbijournal.com |
| Sandmeyer-Type | Aniline, Amine | DABSO, Cu catalyst, HCl | Uses readily available anilines, one-pot procedure. organic-chemistry.org |
| Fe-Promoted | Nitroarene, Sulfonyl chloride | Fe dust | Uses commercially available starting materials. rsc.org |
Metal-Catalyzed Coupling Reactions for Sulfonamide Synthesis
To circumvent the issues associated with traditional sulfonyl chloride synthesis and to broaden the substrate scope, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for forming the N-aryl bond of sulfonamides.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a robust and widely used tool in medicinal chemistry for forming carbon-nitrogen bonds. acs.orgresearchgate.net This methodology can be applied to the synthesis of N-aryl sulfonamides by coupling an aryl halide or triflate with a sulfonamide. nih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the sulfonamide, and subsequent reductive elimination to form the N-aryl sulfonamide product and regenerate the catalyst.
The choice of ligand is crucial for the success of these reactions. Biaryl phosphine (B1218219) ligands, such as t-BuXPhos, are often effective. organic-chemistry.org The reaction conditions, including the base and solvent, must be optimized for specific substrates. For example, a combination of a palladium catalyst, a biaryl phosphine ligand, and a base like potassium phosphate (B84403) in tert-amyl alcohol has been shown to be effective for the sulfonamidation of aryl nonaflates. organic-chemistry.org
Recent advancements have also enabled the palladium-catalyzed α-arylation of methyl sulfonamides with aryl chlorides, providing a route to compounds like the migraine drug sumatriptan. nih.gov This reaction uses a specific indole-based ligand and selectively results in the mono-arylated product. nih.gov
| Catalyst System | Coupling Partners | Key Features | Reference |
| Pd(OAc)₂, BINAP | Aryl perfluorooctanesulfonate, Amine | Extension of Buchwald-Hartwig to fluorous sulfonates. | nih.gov |
| Pd catalyst, t-BuXPhos | Aryl nonaflate, Sulfonamide | Effective for various functional groups. | organic-chemistry.org |
| Buchwald precatalyst, Kwong's ligand | Methyl sulfonamide, Aryl chloride | Selective mono-α-arylation. | nih.gov |
| Pd(dba)₂, XPhos | Sulfone/Sulfonamide, Aryl bromide | Negishi-type α-arylation with in situ metalation. | organic-chemistry.org |
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, represents one of the oldest cross-coupling methods. wikipedia.orgnih.gov While traditional Ullmann reactions required harsh conditions like high temperatures and stoichiometric amounts of copper, modern advancements have led to milder and more versatile catalytic systems. wikipedia.orgnih.gov These reactions are an attractive alternative to palladium-based methods due to the lower cost of copper. organic-chemistry.org
Modern copper-catalyzed N-arylation of sulfonamides can be achieved by coupling them with aryl halides or arylboronic acids. The use of ligands such as diamines, oxalamides, or 4-hydroxypicolinamides can significantly improve the efficiency and scope of the reaction. nih.govorganic-chemistry.org For example, the combination of copper(I) iodide and trans-1,2-cyclohexanediamine is an effective catalyst system for the amidation of aryl halides. organic-chemistry.org
Ligand-free systems have also been developed. One such method employs copper(II) acetate (B1210297) in water, providing an environmentally friendly approach for the N-arylation of sulfonamides with arylboronic acids. organic-chemistry.org This procedure offers high yields, a simple workup, and avoids toxic solvents. organic-chemistry.org Ullmann-type couplings have also been extended to the sulfur-arylation of sulfenamides with (hetero)aryl iodides using inexpensive copper(I) iodide as the catalyst, demonstrating broad substrate scope. nih.govacs.org
| Catalyst System | Coupling Partners | Key Features | Reference |
| Cu(OAc)₂·H₂O | Sulfonamide, Arylboronic acid | Ligand-free, aerobic conditions in water. | organic-chemistry.org |
| Cu₂O, 4-hydroxypicolinamide | Sulfonamide, (Hetero)aryl chloride | Effective for coupling with chloro-containing drugs. | nih.gov |
| CuI, trans-1,2-cyclohexanediamine | Amide/Heterocycle, Aryl halide | General, inexpensive, and experimentally simple. | organic-chemistry.org |
| CuI | Sulfenamide, (Hetero)aryl iodide | Ullmann-type S-arylation, broad scope. | nih.govacs.org |
Indirect Synthetic Pathways
Indirect methods involve the formation of the sulfonamide moiety through multi-step sequences, often proceeding through reactive intermediates that are not sulfonyl chlorides.
Transformations Involving Sulfonyl Radical Intermediates
The chemistry of sulfonyl radicals offers unique and powerful strategies for constructing complex molecules, including sulfonamides. acs.org These highly reactive species can be generated from various precursors and participate in a range of transformations.
A metal-free, photocatalytic approach has been developed that converts stable sulfonamides into sulfonyl radical intermediates. acs.org This strategy allows for the late-stage functionalization of complex, pharmaceutically relevant sulfonamides by combining them with various alkene fragments. acs.org Another method involves the in situ generation of sulfamoyl radicals for a one-step synthesis of alkenyl and alkyl sulfonamides from easily accessible starting materials under mild, copper-catalyzed conditions. dtu.dk
Visible-light photocatalysis can also be used to generate sulfonyl radicals from sources like dimethylsulfamoyl chloride under redox-neutral conditions, allowing for the selective synthesis of sulfonamides and sulfonates. rsc.org Furthermore, radical cyclizations of ene sulfonamides can proceed via the elimination of a sulfonyl radical to form cyclic imines. nih.gov This fragmentation of a stable sulfonamide under mild reductive conditions showcases the versatility of radical pathways. nih.gov
Reactions Initiated from Alkynyl Sulfonamides
Alkynyl sulfonamides, also known as ynamides, are highly versatile building blocks in organic synthesis due to the electron-withdrawing nature of the sulfonyl group, which activates the alkyne moiety for a variety of transformations. Their reactivity has been harnessed to construct a wide array of complex molecular architectures, including nitrogen-containing heterocycles and functionalized acyclic compounds.
One of the prominent reactions involving alkynyl sulfonamides is the 1,3-dipolar cycloaddition. For instance, they readily react with nitrones to produce novel "drug-like" 2,3-dihydroisoxazoles. researchgate.net These reactions are often rapid and highly regioselective, affording a single regioisomer in good yields. researchgate.net Similarly, cycloadditions with nitrile oxides can lead to the formation of isoxazoles. researchgate.net
Alkynyl sulfonamides also serve as precursors for amidines and their vinylogous counterparts. A detailed study on N-allyl-N-sulfonyl ynamides has shown that their reaction pathways can be directed by the choice of palladium catalyst oxidation state and the nucleophilicity of amine reactants. nih.gov These transformations can proceed through aza-Claisen rearrangements, which can be performed thermally or catalyzed by palladium complexes, to yield various products. nih.gov For example, the Pinner reaction, a common method for synthesizing amidines, often proceeds through an imidate intermediate, which can be accessed from alkynyl sulfonamides. nih.gov
Furthermore, nickel-catalyzed denitrogenative insertion reactions of N-sulfonyl-1,2,3-triazoles with alkynes result in the formation of substituted pyrroles. rsc.org This process involves the extrusion of nitrogen gas and is believed to proceed through an α-imino diazo intermediate. rsc.org The versatility of alkynyl sulfonamides is also demonstrated in their reaction with 1-bromo-1-alkynes, which, after nucleophilic addition, yields (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides with high regio- and stereoselectivity. These intermediates can then be used in subsequent palladium-catalyzed Heck reactions to synthesize substituted pyrroles. organic-chemistry.org
A summary of representative reactions starting from alkynyl sulfonamides is presented below.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |
| Alkynyl Sulfonamide | Nitrone | Thermal | 2,3-Dihydroisoxazole | researchgate.net |
| N-Allyl-N-sulfonyl ynamide | Amine | Pd(0) or Pd(II) | Amidine / Allyl Transfer Product | nih.gov |
| N-Sulfonyl-1,2,3-triazole | Alkyne | Ni(0)/Phosphine | Substituted Pyrrole | rsc.org |
| Alkynyl Sulfonamide | 1-Bromo-1-alkyne | Nucleophilic Addition | (Z)-N-(1-bromo-1-alken-2-yl)sulfonamide | organic-chemistry.org |
N-Heterocyclic Carbene Catalysis in Sulfonamide Formation
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis, enabling the formation of complex molecules under mild conditions. acs.org Their application in reactions forming sulfonamides and related structures has led to significant advancements, offering novel pathways to these important motifs.
NHC-copper(I) complexes have proven to be highly efficient catalysts for the synthesis of N-sulfonylamidines. beilstein-journals.org Cationic bis-carbene copper(I) complexes, including those with mesoionic NHC ligands, can promote the three-component "Click" reaction between an alkyne, a sulfonyl azide, and an amine under solvent-free and aerobic conditions. beilstein-journals.org Mechanistic studies suggest that the catalytic cycle involves the formation of a copper(I) acetylide as a key intermediate. beilstein-journals.org
In another application, NHC organocatalysis facilitates the synthesis of phthalidyl sulfonohydrazones from the reaction of N-tosyl hydrazones with phthalaldehyde derivatives. acs.org This process occurs under open-air conditions and tolerates a wide range of functional groups, producing the target molecules in good to excellent yields. acs.org The proposed mechanism, supported by Density Functional Theory (DFT) studies, begins with the nucleophilic attack of the NHC on an aldehyde group of phthalaldehyde to form a Breslow intermediate. acs.org This is followed by a series of steps leading to the formation of a new C–N bond. acs.org
Furthermore, NHC-palladium(II) complexes bearing sulfonamide ligands have been developed as effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. acs.org These tridentate NHC-Pd(II) complexes operate under very mild conditions to produce biaryl products in high yields. acs.org
The table below highlights key NHC-catalyzed reactions for synthesizing sulfonamide-containing structures.
| Catalyst System | Reactants | Product | Key Features | Ref |
| NHC-Cu(I) complexes | Alkyne, Sulfonyl azide, Amine | N-Sulfonylamidine | Solvent-free, aerobic conditions, high efficiency. | beilstein-journals.org |
| NHC (organocatalyst) | N-Tosyl hydrazone, Phthalaldehyde | Phthalidyl Sulfonohydrazone | Open-air, mild conditions, broad substrate scope. | acs.org |
| NHC-Pd(II) complexes | Aryl halide, Arylboronic acid | Biaryl (via Suzuki-Miyaura) | Mild conditions, high yields for C-C bond formation. | acs.org |
Green Chemistry Approaches in Sulfonamide Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of sulfonamide synthesis, which traditionally relies on reactive reagents like sulfonyl chlorides and organic solvents, several innovative and environmentally benign methodologies have been developed. researchgate.net
One significant approach is the use of water as a solvent. A simple, efficient, and eco-friendly method involves the reaction of sulfonyl chlorides with amino acids or other nucleophiles in water, using sodium carbonate as an acid scavenger. mdpi.com This method avoids expensive and toxic organic solvents and simplifies product isolation to mere filtration, yielding products with high purity and minimizing waste. mdpi.com
Mechanochemistry offers another powerful solvent-free alternative. A one-pot, two-step mechanochemical process using a ball mill has been demonstrated for sulfonamide synthesis. rsc.orgrsc.org This protocol involves the tandem oxidation-chlorination of disulfides using solid sodium hypochlorite (B82951) (NaOCl·5H₂O), followed by amination. rsc.org This metal-free approach works for a wide range of aromatic and aliphatic disulfides and amines, and the purification process is designed to be environmentally conscious. rsc.orgrsc.org
Electrosynthesis represents a conceptually new green route to aromatic sulfonamides. chemistryworld.com This method avoids the harsh conditions typically associated with traditional synthesis, offering a simpler and more sustainable alternative.
These green approaches stand in contrast to conventional methods that often require toxic solvents like dimethylformamide or hazardous reagents such as thionyl chloride. researchgate.net The adoption of these sustainable practices aligns with the growing demand for environmentally responsible production of pharmaceuticals and other fine chemicals. rsc.org
A comparative overview of green synthesis strategies is provided below.
| Green Approach | Key Reagents/Conditions | Advantages | Disadvantages/Limitations | Ref |
| Aqueous Synthesis | Water, Sodium Carbonate | Avoids organic solvents, simple workup, high yields. | Limited to water-soluble or -tolerant substrates. | mdpi.com |
| Mechanochemistry | Ball mill, NaOCl·5H₂O (solid) | Solvent-free, metal-free, uses cost-effective reagents. | Requires specialized equipment (ball mill). | rsc.orgrsc.org |
| Electrochemistry | Electrochemical cell | Avoids harsh chemical oxidants/reagents. | May require specific electrode materials and setup. | chemistryworld.com |
Stereoselective Synthesis of Chiral Sulfonamide Scaffolds
The synthesis of chiral sulfonamides, where a stereocenter exists either at the sulfur atom or an adjacent carbon, is of great interest due to the prevalence of such structures in pharmaceuticals. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which is crucial for biological activity.
A robust method for the stereospecific synthesis of α-C-chiral primary sulfonamides has been developed, addressing a significant gap in synthetic methodology. organic-chemistry.org This route begins with optically pure heterocyclic thioethers, which are oxidized to sulfones. Subsequent cleavage yields α-chiral sulfinates, which are then treated with hydroxylamine (B1172632) sulfonate in an aqueous solution. organic-chemistry.org This process proceeds with retention of stereochemical purity at the carbon center and is scalable, avoiding the limitations of earlier methods. organic-chemistry.org
The use of chiral auxiliaries is a classical and effective strategy for establishing stereochemistry. acs.org One of the most well-known examples is the use of l-menthol (B7771125) to create Andersen's sulfinate. acs.orgacs.org The resulting diastereomeric sulfinates can often be separated by crystallization. The enantiopure sulfinate ester can then be transformed stereospecifically into other chiral sulfur compounds, including sulfoxides and sulfinamides, typically with inversion of configuration at the sulfur stereocenter. acs.org
Enantioenriched sulfinamides themselves are excellent precursors for other chiral molecules. acs.org For example, diastereomers of sulfinamides prepared using chiral amines as auxiliaries can be separated by crystallization. These can then be converted into chiral sulfinate esters. acs.org Furthermore, enantiospecific imidation of chiral sulfoxides provides an effective pathway to chiral sulfoximines, demonstrating the transformation from S(IV) to S(VI) stereogenic centers without loss of enantiopurity. acs.org The sulfinyl group itself is highly valued as a chiral auxiliary because it is configurationally stable and capable of inducing high levels of asymmetry in reactions. nih.gov
| Strategy | Approach | Key Features | Outcome | Ref |
| Stereospecific Amidation | From α-chiral sulfinates | Utilizes hydroxylamine sulfonate. | α-C-Chiral sulfonamides with retention of stereochemistry. | organic-chemistry.org |
| Chiral Auxiliaries | Andersen's method (l-menthol) | Diastereomer separation by crystallization. | Enantiopure sulfinates, convertible to chiral sulfoxides/sulfinamides. | acs.orgacs.org |
| Precursor Transformation | Imidation of chiral sulfoxides | Converts S(IV) to S(VI) center. | Enantiopure sulfoximines with retention of stereopurity. | acs.org |
| Auxiliary-Mediated Synthesis | Chiral amines as auxiliaries | Separation of diastereomeric sulfinamides. | Enantioenriched sulfinamides as versatile precursors. | acs.org |
Rigorous Spectroscopic and Structural Characterization of N Methyl 2 Phenylbenzene 1 Sulfonamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. By analyzing chemical shifts, spin-spin coupling, and other parameters, a detailed picture of the molecular connectivity and stereochemistry can be constructed.
The ¹H NMR spectrum of N-methyl-2-phenylbenzene-1-sulfonamide provides crucial information about the number, environment, and connectivity of the hydrogen atoms. The aromatic protons of sulfonamide derivatives typically resonate in the downfield region of the spectrum, generally between δ 6.51 and 7.70 ppm. rsc.org For this compound, the protons of the two phenyl rings are expected to appear in this region as complex multiplets due to spin-spin coupling between adjacent protons.
The N-methyl group is anticipated to exhibit a singlet in the upfield region of the spectrum. In related sulfonamides, the signal for a methyl group attached to the nitrogen atom of the sulfonamide group (SO₂NH-CH₃) typically appears as a singlet. rsc.org The exact chemical shift is influenced by the electronic environment and the conformation of the molecule. The integration of these signals corresponds to the number of protons, confirming the presence of the methyl group and the aromatic protons.
No specific experimental ¹H NMR data for this compound was found in the search results. The following table contains predicted data and data from related compounds for illustrative purposes.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic Protons | 7.0 - 8.0 | Multiplet | - | The complex overlapping signals of the nine protons on the two phenyl rings. |
| N-Methyl Protons | ~2.5 - 3.0 | Singlet | - | A single peak corresponding to the three protons of the methyl group attached to the nitrogen. |
Table 1: Predicted ¹H NMR Data for this compound.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons of sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm. rsc.org The specific chemical shifts are influenced by the substituents on the phenyl rings.
The carbon atom of the N-methyl group is expected to appear in the upfield region of the spectrum. For comparison, in related N-acetyl sulfonamides, the methyl carbon of the acetamide (B32628) group appears around 24.5 ppm. rsc.org The carbon atoms of the biphenyl (B1667301) system will have chemical shifts influenced by the sulfonamide and methylamino groups.
No specific experimental ¹³C NMR data for this compound was found in the search results. The following table contains predicted data and data from related compounds for illustrative purposes.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons | 120 - 145 | Multiple signals corresponding to the twelve carbons of the two phenyl rings. |
| N-Methyl Carbon | ~30 - 40 | A single peak for the methyl carbon attached to the nitrogen atom. |
Table 2: Predicted ¹³C NMR Data for this compound.
Vibrational Spectroscopy for Molecular Bond Analysis
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of the chemical bonds within a molecule. These techniques are highly sensitive to the functional groups present and provide a characteristic fingerprint of the compound.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. The sulfonamide group (SO₂N) has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For sulfonamides, these bands typically appear in the ranges of 1370–1300 cm⁻¹ and 1270–1100 cm⁻¹, respectively. rsc.org The stretching vibration of the S-N bond is expected in the range of 914–895 cm⁻¹. rsc.org
The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1600–1450 cm⁻¹ region. The C-H bending vibrations of the aromatic rings can be seen in the fingerprint region (below 1000 cm⁻¹). The N-CH₃ group will also have characteristic stretching and bending vibrations.
No specific experimental FT-IR spectrum for this compound was found in the search results. The following table contains typical vibrational frequencies for the functional groups present.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (N-CH₃) | 2980 - 2850 |
| Asymmetric SO₂ Stretch | 1370 - 1330 |
| Symmetric SO₂ Stretch | 1170 - 1150 |
| Aromatic C=C Stretch | 1600 - 1450 |
| S-N Stretch | 950 - 850 |
Table 3: Characteristic FT-IR Band Assignments for this compound.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that are strong in Raman spectra are often weak in FT-IR and vice versa. For this compound, the symmetric vibrations of the non-polar bonds, such as the C-C bonds of the phenyl rings, are expected to produce strong Raman signals. The SO₂ and S-N stretching vibrations are also Raman active. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. researchgate.net
No specific experimental Raman spectrum for this compound was found in the search results.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₃NO₂S), the predicted monoisotopic mass is 247.0667 Da. uni.lu
In addition to providing the exact mass, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. The fragmentation of sulfonamides under mass spectrometric conditions often involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). researchgate.netresearchgate.net The fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule. Common fragmentation pathways for sulfonamides can include the loss of the R group from the sulfonamide nitrogen, as well as cleavages within the aromatic rings.
No specific experimental HRMS fragmentation data for this compound was found in the search results. The following table lists predicted m/z values for common adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 248.07398 |
| [M+Na]⁺ | 270.05592 |
| [M-H]⁻ | 246.05942 |
Table 4: Predicted m/z Values for Adducts of this compound from HRMS. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is expected to be dominated by the electronic transitions associated with its aromatic rings. The spectrum of benzenesulfonamide (B165840) itself, a parent compound, shows characteristic absorption bands. acs.org The presence of the phenyl substituent at the 2-position of the benzenesulfonamide core is anticipated to cause a bathochromic (red) shift and potentially a hyperchromic effect on these absorption bands due to the extension of the conjugated π-system.
Studies on substituted benzenesulfonamides provide a basis for understanding the electronic absorption characteristics of this compound. acs.org The primary absorption features are typically attributed to π → π* transitions within the benzene (B151609) rings. The electronic spectrum of N-phenylbenzenesulfonamide, a related compound, has been a subject of both experimental and theoretical investigation. nih.gov For this compound, two main absorption bands would be predicted in its UV-Vis spectrum, arising from the electronic transitions of the phenyl and benzenesulfonamide moieties.
| Transition Type | Expected λmax (nm) | Associated Chromophore |
|---|---|---|
| π → π | ~220-240 | Benzenesulfonamide |
| π → π | ~260-280 | Biphenyl system |
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing
For a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, single-crystal X-ray diffraction revealed an orthorhombic crystal system with the space group Pna21. nsf.gov The sulfur atom in such sulfonamides typically exhibits a distorted tetrahedral geometry. nsf.gov The bond lengths of the S=O bonds are generally in the range of 1.42 to 1.44 Å. nsf.gov The crystal packing in these types of molecules is often stabilized by a network of weak intermolecular interactions, such as C-H···O and C-H···π interactions. nsf.gov It is plausible that this compound would adopt a similar distorted tetrahedral geometry around the sulfur atom and that its crystal structure would be influenced by comparable intermolecular forces. The presence of the biphenyl moiety may also lead to π-stacking interactions, further stabilizing the crystal lattice.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | nsf.gov |
| Space Group | Pna21 | nsf.gov |
| a (Å) | 18.6919(18) | nsf.gov |
| b (Å) | 10.5612(10) | nsf.gov |
| c (Å) | 8.1065(8) | nsf.gov |
| V (Å3) | 1600.3(3) | nsf.gov |
| Z | 4 | nsf.gov |
Rotational Spectroscopy for Gas-Phase Conformations and Rotational Constants
Rotational spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions present in the solid state. nih.gov This method provides highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, detailed structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's conformation can be derived. nih.gov
While rotational spectroscopy data for this compound has not been reported, studies on benzenesulfonamide and its derivatives have demonstrated the utility of this technique. nih.govnih.gov For these molecules, the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. nih.govnih.gov In many benzenesulfonamides, the amino group of the sulfonamide moiety lies perpendicular to the plane of the benzene ring. nih.gov
For this compound, several conformations could exist in the gas phase due to rotation around the S-N bond and the C-C bond linking the two phenyl rings. Rotational spectroscopy would be capable of distinguishing between these different conformers. The analysis of the hyperfine structure due to the 14N nucleus would further aid in the unambiguous identification of the observed conformations. nih.govnih.gov Additionally, for molecules containing a methyl group, rotational spectroscopy can determine the barrier to internal rotation of the methyl group. nih.gov
| Parameter | Description |
|---|---|
| Rotational Constants (A, B, C) | Provides information on the moments of inertia and overall shape of the molecule. |
| 14N Nuclear Quadrupole Coupling Constants | Helps to determine the electronic environment around the nitrogen atom and aids in conformational assignment. |
| Dihedral Angles | Defines the relative orientation of the phenyl rings and the conformation of the N-methylsulfonamide group. |
| V3 Barrier | The energy barrier hindering the internal rotation of the methyl group. |
In Depth Computational and Theoretical Investigations of N Methyl 2 Phenylbenzene 1 Sulfonamide
Quantum Chemical Calculations for Molecular Architecture
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational possibilities of a molecule. These methods solve approximations of the Schrödinger equation to find the most energetically stable arrangement of atoms.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a preferred method for optimizing the geometry of molecules like N-methyl-2-phenylbenzene-1-sulfonamide to find its ground-state energy and most stable conformation. The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of an initial structure to find the arrangement with the lowest total energy.
This energy minimization process yields the equilibrium geometry of the molecule. For this compound, key structural parameters such as the C-S and S-N bond lengths, the S-O bond lengths of the sulfonyl group, the N-C bond of the methyl group, and the dihedral angle between the two phenyl rings would be determined. These calculated parameters provide a precise model of the molecule's architecture.
Illustrative Data: Optimized Geometric Parameters
The following table is illustrative and shows the type of data that would be generated from a DFT geometry optimization. Specific calculated values for this compound are not available in the reviewed literature.
| Parameter | Description | Illustrative Value |
| r(C-S) | Bond length between Carbon and Sulfur | 1.77 Å |
| r(S-N) | Bond length between Sulfur and Nitrogen | 1.65 Å |
| r(S=O)avg | Average bond length of Sulfur-Oxygen double bonds | 1.44 Å |
| ∠(C-S-N) | Bond angle of Carbon-Sulfur-Nitrogen | 105.0° |
| ∠(O-S-O) | Bond angle of Oxygen-Sulfur-Oxygen | 120.0° |
| Dihedral(C-C-C-C) | Torsion angle between the two phenyl rings | 55.0° |
The accuracy of DFT calculations is highly dependent on the chosen "level of theory," which comprises the functional and the basis set. The functional (e.g., B3LYP, CAM-B3LYP, B3PW91) is an approximation to the exchange-correlation energy term in the DFT equation. The basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals.
The selection involves a trade-off between computational cost and accuracy. A larger basis set, like 6-311++G(d,p), includes more functions to describe the spatial distribution of electrons, including polarization functions (p,d) and diffuse functions (+), offering higher accuracy, which is particularly important for describing the non-bonding interactions and the polar sulfonamide group. The choice of the B3LYP functional is common for organic molecules as it often provides a good balance of accuracy and efficiency for geometric and electronic property calculations.
This compound has several rotatable bonds, primarily the C-S bond and the C-C bond linking the two phenyl rings. This allows for multiple spatial arrangements, or conformers. Conformational analysis is the study of how the molecule's energy changes with the rotation of these bonds.
Electronic Structure and Reactivity Descriptors
Beyond molecular shape, computational methods reveal the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level correlates with the ionization potential.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level relates to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
For this compound, calculations would reveal the energy values of these orbitals and their spatial distribution. The HOMO is likely to be distributed over the electron-rich phenyl rings, while the LUMO may also be located on the aromatic systems, particularly associated with the π* anti-bonding orbitals.
Illustrative Data: FMO Properties
This table illustrates the kind of data derived from FMO analysis. Specific calculated values for this compound are not available in the reviewed literature.
| Parameter | Description | Illustrative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (LUMO - HOMO) | 5.3 eV |
A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The MEP map uses a color scale to show different electrostatic potential values:
Red regions indicate negative electrostatic potential, representing areas of high electron density. These are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.
Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These are prone to nucleophilic attack.
Green regions represent neutral or non-polar areas.
For this compound, the MEP surface would likely show significant negative potential (red) around the oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs. The area around the acidic hydrogen on the nitrogen (if it were not methylated) or potentially the biphenyl (B1667301) rings might show varying potentials, while the methyl group would be relatively neutral. This analysis helps identify sites for hydrogen bonding and other intermolecular interactions.
Natural Bond Orbital (NBO) and Orbital Interaction Analyses
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This analysis provides valuable information on the charge distribution, hybridization, and stabilizing intramolecular interactions within this compound.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent the delocalization of electron density from a filled (donor) NBO, such as a bonding orbital (σ or π) or a lone pair (n), to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). The stabilization energy, E(2), associated with these interactions, indicates the strength of the delocalization. researchgate.net
For this compound, significant delocalization is expected involving the sulfur and nitrogen atoms, the two phenyl rings, and the sulfonyl group. The lone pair electrons on the nitrogen and oxygen atoms can interact with the antibonding orbitals of adjacent bonds. For instance, the interaction between the nitrogen lone pair (n_N) and the antibonding orbital of the sulfur-carbon bond (σS-C) or the sulfur-oxygen bonds (σS-O) can provide insight into the nature and strength of the S-N bond. acs.orgnih.gov Studies on similar sulfonamides have shown that the properties of the S-N bond are highly dependent on the s-character of the nitrogen lone pair. researchgate.netacs.org
The analysis also reveals the hybrid composition of the atomic orbitals contributing to each bond. For example, the σ(S-N) bond is formed from specific spxdy hybrids on the sulfur and nitrogen atoms. The polarization of these bonds, indicated by the coefficients of the contributing atomic hybrids, highlights the electronegativity differences and the ionic character of the bond. wikipedia.orgnih.gov
A representative table of significant donor-acceptor interactions that would be anticipated for a molecule like this compound is shown below.
Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N) | σ*(S-O1) | ~5-10 | Hyperconjugation |
| n(N) | σ*(S-O2) | ~5-10 | Hyperconjugation |
| n(O1) | σ*(S-N) | ~2-5 | Hyperconjugation |
| n(O2) | σ*(S-Caryl) | ~2-5 | Hyperconjugation |
Note: The values presented are illustrative and based on general findings for sulfonamides. Actual values for this compound would require specific DFT calculations.
Conceptual DFT Descriptors (e.g., Fukui Functions, Chemical Hardness)
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts such as electronegativity, chemical hardness, and reactivity indices from the electron density. nih.govscielo.org.mx These descriptors are powerful for predicting the global and local reactivity of this compound.
Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Ionization Potential (I): The energy required to remove an electron, approximated by the negative of the HOMO energy (-EHOMO).
Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy (-ELUMO). scielo.org.mx
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): This quantifies the ability of a species to accept electrons.
The HOMO-LUMO energy gap is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more polarizable and reactive. nih.govresearchgate.net
Local Reactivity Descriptors:
Fukui Functions (f(r)): This descriptor identifies the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the system. It helps in predicting the sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). researchgate.net For this compound, Fukui functions would likely highlight the nitrogen and oxygen atoms as susceptible to electrophilic attack, while certain carbon atoms on the phenyl rings might be prone to nucleophilic attack.
Table 2: Illustrative Conceptual DFT Parameters for a Sulfonamide Derivative
| Parameter | Definition | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -7.0 to -6.0 eV |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.5 to -0.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 to 6.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 to 3.0 eV |
| Electronegativity (χ) | (I + A) / 2 | ~ 3.7 to 4.2 eV |
Note: These values are representative and sourced from general DFT studies on organic molecules. scielo.org.mx Specific calculations are needed for this compound.
Theoretical Mechanistic Elucidations of Organic Reactions
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of organic reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can map out the entire reaction coordinate, identify intermediates and transition states, and determine the energetics of the process. rsc.org This provides a level of detail that is often inaccessible through experimental methods alone.
Transition State Characterization and Reaction Pathway Mapping
A key goal in mechanistic studies is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. researchgate.net Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking of an old bond and the formation of a new one.
For the synthesis of this compound, which might involve the reaction of 2-phenylbenzene-1-sulfonyl chloride with methylamine, computational studies could map the nucleophilic attack of the amine on the sulfur atom. This would involve characterizing the transition state for the formation of the S-N bond and the subsequent departure of the chloride leaving group. The activation energy barrier, determined by the energy difference between the reactants and the transition state, dictates the reaction rate. researchgate.net Similarly, reactions where the sulfonamide acts as a transition state analog can be modeled to understand enzyme inhibition mechanisms. nih.gov
Investigation of Bond Activation and Scission Processes
The sulfonamide functional group is known for its stability, but under certain conditions, the S-N or S-C bonds can be activated and cleaved. Theoretical studies can model these processes by exploring different potential pathways, such as those initiated by acid, base, or a metal catalyst. thieme-connect.com
Computational analysis can reveal how the electronic structure of this compound changes upon interaction with a catalyst or reagent, leading to bond weakening. For example, protonation of a sulfonyl oxygen could increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and subsequent S-N bond scission. Quantum chemical studies have investigated the S-N bond in detail, finding that factors like the hybridization of the nitrogen lone pair significantly influence the bond length and strength. researchgate.netacs.org Experimental and theoretical work has also explored the nature of S-N π-bonding, concluding that it has minimal contribution from sulfur 3p orbitals and that electrostatic repulsion is a dominant factor in rotational barriers. acs.org
Computational Prediction of Non-Linear Optical (NLO) Properties
Molecules with large differences in electron density, often found in donor-π-acceptor (D-π-A) systems, can exhibit significant non-linear optical (NLO) properties. These materials have applications in telecommunications, optical computing, and data storage. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating their polarizability (α) and hyperpolarizabilities (β, γ).
This compound possesses structural features that could give rise to NLO activity. The phenyl groups can act as part of a π-conjugated system, while the electron-withdrawing sulfonyl group and the nitrogen atom can function as acceptor and donor components, respectively. Computational studies on similar benzimidazole-based sulfonamides have shown that structural tailoring of the donor and acceptor groups can enhance charge transfer and lead to a significant NLO response. nih.gov
The key NLO parameters calculated are:
Mean Polarizability (⟨α⟩): A measure of the linear response of the molecule to an electric field.
First Hyperpolarizability (βtot): The primary determinant of second-order NLO activity. A large β value is desirable for applications like second-harmonic generation.
Second Hyperpolarizability (γ): Relates to third-order NLO effects.
The HOMO-LUMO gap is also a good indicator of NLO potential; a smaller gap generally corresponds to higher polarizability and a larger NLO response. researchgate.netajrconline.org
Table 3: Representative Calculated NLO Properties for Donor-π-Acceptor Sulfonamide Derivatives
| Compound Type | ⟨α⟩ (esu) | βtot (esu) | Reference |
|---|---|---|---|
| N-1-sulfonyl substituted benzimidazole | 4.866 × 10-23 | 5.095 × 10-29 | nih.gov |
Note: esu stands for electrostatic units. These values are for related D-π-A systems and indicate the order of magnitude that might be expected.
Supramolecular Interactions and Crystal Lattice Energy Calculations
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. Understanding these supramolecular interactions is crucial as they dictate the crystal packing and, consequently, the material's physical properties.
In the crystal structure of this compound, the sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov It is expected to form robust hydrogen bonding networks. While the N-methyl group prevents the formation of the common sulfonamide dimer synthon seen in primary sulfonamides, the N-H of a secondary sulfonamide can still form chains or other motifs with the sulfonyl oxygens of neighboring molecules. nih.gov Furthermore, the two phenyl rings provide opportunities for C-H···π and π-π stacking interactions, which would further stabilize the crystal packing. sdu.dk
Crystal Lattice Energy: The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal. It is a fundamental measure of the stability of the crystal lattice. Computationally, it can be calculated by summing the interaction energies between a central molecule and all surrounding molecules in the crystal lattice up to a certain radius. acs.orgcrystalexplorer.net DFT-based models have proven effective in calculating lattice energies that are in good agreement with experimental values derived from sublimation thermodynamics. nih.gov For this compound, the lattice energy would be a sum of the energies of the expected hydrogen bonds, C-H···O interactions, and π-stacking interactions. nih.gov
Table 4: Common Intermolecular Interactions in Sulfonamide Crystals
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| N-H···O=S Hydrogen Bond | Strong, directional interaction between the sulfonamide N-H and a sulfonyl oxygen. | -4 to -8 |
| C-H···O Hydrogen Bond | Weaker interaction involving aromatic or alkyl C-H donors and sulfonyl oxygen acceptors. | -1 to -3 |
| π-π Stacking | Attractive interaction between the electron clouds of the two phenyl rings. | -2 to -5 |
Note: Energy values are approximate and depend on the specific geometry and chemical environment within the crystal.
Mechanistic Organic Chemistry and Reactivity of N Methyl 2 Phenylbenzene 1 Sulfonamide
Fundamental Transformations of the Sulfonamide Group
The sulfonamide group, while generally stable, can undergo a variety of transformations, including bond cleavages and rearrangements, which are crucial for its use as a synthetic handle or a protecting group.
The cleavage of the nitrogen-sulfur (N-S) bond in sulfonamides is a key transformation that can proceed through either homolytic or heterolytic pathways, often requiring specific reagents or energy input.
Homolytic cleavage , the symmetrical breaking of the N-S bond to form a radical pair, can be initiated by light (photolysis) or by certain radical initiators. libretexts.org Photolytic cleavage of sulfonamide bonds has been observed upon irradiation with UV light, typically at wavelengths around 254 nm. nih.gov This process can lead to the formation of an aminyl radical and a sulfonyl radical. researchgate.net The stability of the resulting radicals influences the efficiency of the cleavage.
Heterolytic cleavage , the unsymmetrical breaking of the N-S bond where one fragment retains both electrons, is more common and can be achieved under various conditions. libretexts.org
Reductive Cleavage : This is a widely used method for deprotecting sulfonamides. researchgate.netacs.org Strong reducing agents can facilitate the cleavage of the N-S bond. researchgate.net For instance, methods have been developed for the reductive cleavage of secondary sulfonamides to generate sulfinates and amines under mild conditions. researchgate.netacs.orgchemrxiv.org Some approaches utilize photocatalysis to drive the desulfonylation under milder conditions than classical methods. researchgate.netacs.org A neutral organic super-electron-donor has also been shown to reductively cleave sulfones and sulfonamides. strath.ac.uk Theoretical studies on the fragmentation of sulfonamides, such as sulfamethoxazole, suggest that heterolytic S-N bond cleavage is a key step in their mass spectrometric fragmentation. researchgate.netrsc.org
Hydrolytic Cleavage : The S-N bond can also be cleaved by hydrolysis, a process that can be catalyzed by certain metal oxides, like ceria nanostructures, under ambient conditions. nih.gov This pathway can lead to the formation of sulfanilic acid and the corresponding amine. nih.gov The cleavage of the C-S bond can also occur during hydrolysis, yielding aniline. nih.gov
The choice between homolytic and heterolytic cleavage pathways depends on the specific sulfonamide structure, the reaction conditions (e.g., presence of light, type of reagent), and the desired products.
Sulfonamides can undergo several types of rearrangement reactions, with the Smiles rearrangement and its variants being particularly notable. These reactions involve the intramolecular migration of an aryl or sulfonyl group.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom to a terminal nucleophile. wikipedia.org In the context of sulfonamides, this can involve the migration of the arylsulfonyl group. A radical version of the Smiles rearrangement, known as the Truce-Smiles rearrangement , has also been developed. acs.org This reaction can be initiated by visible light and allows for the use of sulfonamides as sulfonyl radical precursors for the functionalization of alkenes. acs.org The reaction proceeds via the attack of a sulfonyl radical on a C=C bond, followed by the migration of an aryl group. acs.org
Studies have shown that arenesulfonamides can undergo Smiles-type free radical rearrangements, although substitution on the amide nitrogen with an electron-withdrawing group, such as an alkoxycarbonyl group, is often necessary to facilitate the reaction. rsc.orgrsc.org This is because the electron-withdrawing group influences the conformation of the amide moiety, which is crucial for the rearrangement to occur. rsc.org
A tandem acylation-Smiles rearrangement of sulfonamides with phenylacetyl chlorides has been reported to produce benzhydryl derivatives. acs.org This reaction proceeds through the formation of an amide bond followed by a Dohmori-Smiles rearrangement. acs.org Additionally, a silver-catalyzed cascade reaction involving fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides has been demonstrated. nih.gov A copper-mediated 1,4-aryl migration from N-arylsulfonyl-2-bromopropionamides has also been observed, leading to the formation of 2-aryl propionamides. researchgate.net
These rearrangement reactions provide powerful synthetic tools for the construction of complex molecular architectures from readily available sulfonamide starting materials.
Aryl Ring Functionalization and Substitution Patterns
The presence of the N-methylsulfonamide group and the existing phenyl substituent in N-methyl-2-phenylbenzene-1-sulfonamide directs the regioselectivity of further functionalization on both aryl rings.
The sulfonamide group is known to be a directing group in various C-H activation and functionalization reactions. acs.orgresearchgate.net It can direct functionalization to the ortho position of the benzene (B151609) ring to which it is attached. researchgate.net This directing ability is crucial for achieving site-selectivity in the synthesis of complex molecules. rsc.org For instance, ruthenium-catalyzed sulfonamide-directed ortho-aryl C-H alkenylation/annulation can lead to the formation of five-membered sultams. researchgate.net
The polarity of the solvent and the concentration of additives can be used to switch the site-selectivity of C-H carbenoid functionalization between the ortho position relative to the sulfonamide group and another directing group within the same molecule. rsc.org The sulfonamide group can also be used as a reversible blocking group to control the position of electrophilic aromatic substitution. masterorganicchemistry.com By temporarily installing a sulfonyl group at a specific position, other positions can be selectively functionalized, after which the sulfonyl group can be removed. masterorganicchemistry.com
In the case of this compound, the sulfonamide group would be expected to direct ortho-functionalization to the C6 position of the phenylsulfonyl ring. The phenyl substituent on the sulfonamide nitrogen would likely direct electrophilic substitution to its own ortho and para positions.
Aryl sulfonamides can participate in various catalytic cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : While aryl sulfonates are well-established coupling partners in Suzuki-Miyaura reactions, the direct use of aryl sulfones and sulfonamides is more challenging but has been achieved under specific conditions. nih.govchemrxiv.orgchemrxiv.orgyoutube.com For example, aryl sulfones can act as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling. chemrxiv.orgchemrxiv.org A three-component synthesis of sulfonamides has been developed via a palladium-catalyzed Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with arylboronic acids. nih.gov
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds and is widely used to synthesize aryl amines from aryl halides. youtube.comorganic-chemistry.org The attenuated nucleophilicity of sulfonamides compared to alkyl amines presents a challenge, but methods have been developed to overcome this. princeton.edu Nickel-catalyzed cross-coupling reactions have also been developed for the sulfonamidation of aryl halides. princeton.eduresearchgate.netsemanticscholar.org These methods often employ specific ligands to facilitate the reaction. nih.govresearchgate.net For instance, the combination of copper and oxalamides or 4-hydroxypicolinamides provides a powerful catalytic system for the N-arylation of sulfonamides with aryl halides. researchgate.netnih.govresearchgate.net
These catalytic methods allow for the late-stage functionalization of molecules containing the this compound scaffold, enabling the synthesis of a wide range of derivatives.
Cyclization and Heterocycle Formation Involving Sulfonamide Scaffolds
The N-arylbenzenesulfonamide scaffold present in this compound is a precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve the formation of new bonds between the aryl rings or between the sulfonamide nitrogen and one of the aryl rings.
A key class of heterocycles accessible from this scaffold are dibenzothiazines . The synthesis of these compounds can be achieved through various cyclization strategies. For example, the intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides can be achieved through a photoredox catalysis protocol, leading to densely substituted arylethylamines. nih.gov
Furthermore, the synthesis of benzothiazole-6-sulfonamides has been reported, and these compounds have been investigated as inhibitors of carbonic anhydrase isoforms. nih.gov The synthesis of sulfonamide phenothiazine (B1677639) derivatives has also been explored for their potential as ferroptosis inhibitors. nih.gov
The development of methods for the synthesis of functionalized sulfonamides, including heterocyclic structures, is an active area of research. ucl.ac.uk For instance, [3+2] cycloaddition reactions of vinyl sulfonamides with nitrones have been used to generate a diverse collection of heterocyclic sulfonamide structures. ucl.ac.uk
The ability of the this compound scaffold to undergo cyclization provides a valuable route to novel heterocyclic systems with potential applications in medicinal chemistry and materials science.
Radical-Mediated Reaction Pathways
Radical reactions involving sulfonamides often proceed through the formation of nitrogen-centered or sulfonyl radicals, leading to a variety of cyclized and functionalized products. While specific studies on the radical-mediated reactions of this compound are not extensively documented, valuable insights can be drawn from analogous systems.
One of the prominent radical-mediated pathways for compounds with a similar biphenyl (B1667301) structure is intramolecular cyclization. For instance, the photochemical cyclization of biphenyl-2-carbaldehyde O-acetyl oximes to form phenanthridines is proposed to proceed through an iminyl radical intermediate acs.org. This suggests that this compound could potentially undergo a similar radical cyclization under photochemical conditions to yield dibenzo[c,e]thiazine dioxide derivatives. The initiation of such a reaction would likely involve the homolytic cleavage of a bond, such as the N-S bond, to generate a nitrogen-centered radical. This radical could then attack the adjacent phenyl ring to form a new C-N bond, leading to the cyclized product.
Furthermore, N-sulfonylimines, which can be derived from sulfonamides, are known to serve as precursors to sulfonyl radicals under photocatalytic conditions beilstein-journals.org. This process typically involves a triplet-triplet energy transfer from a photocatalyst to the N-sulfonylimine, generating a biradical intermediate that undergoes β-scission to release a sulfonyl radical beilstein-journals.org. This sulfonyl radical can then participate in various downstream reactions, such as addition to alkenes.
The general mechanism for radical cyclizations of related ene-sulfonamides involves the formation of an α-sulfonamidoyl radical, which can then eliminate a sulfonyl radical to form an imine intermediate researchgate.net. In tin hydride-mediated cyclizations, an aryl radical can be generated from a halo-substituted precursor, which then undergoes cyclization onto the sulfonamide-bearing ring researchgate.net. The rate constants for such radical cyclization reactions are influenced by the nature of the substituents on the aryl rings. For example, studies on N-aryl-5,5-diphenyl-4-pentenamidyl radicals have shown that these 5-exo cyclization reactions are fast, with rate constants often exceeding 2 x 10^5 s⁻¹ nih.gov.
Table 1: Rate Constants for Cyclization of Related Anilidyl Radicals This table presents data for analogous anilidyl radicals to provide an indication of the reaction kinetics.
| Substituent on Aryl Group | Rate Constant (k_c) at 22 °C (s⁻¹) | Reference |
|---|---|---|
| Phenyl | > 2 x 10⁵ | nih.gov |
| p-Methylphenyl | > 2 x 10⁵ | nih.gov |
| p-Methoxyphenyl | Significantly faster than predicted | nih.gov |
| p-Chlorophenyl | > 2 x 10⁵ | nih.gov |
| p-Trifluoromethylphenyl | > 2 x 10⁵ | nih.gov |
Data is for N-aryl-5,5-diphenyl-4-pentenamidyl radicals.
Catalyst-Substrate Interactions and Reaction Kinetics
The interaction between this compound and metal catalysts, particularly palladium and copper, is crucial for a variety of cross-coupling and C-H functionalization reactions. These interactions govern the reaction's efficiency, selectivity, and kinetics.
Palladium-Catalyzed Reactions:
Palladium catalysts are widely used for C-H activation and cross-coupling reactions involving sulfonamides. The sulfonamide group can act as a directing group, facilitating the ortho-C-H activation of the phenyl ring. For this compound, the sulfonamide moiety can direct the palladium catalyst to the ortho position of the phenyl ring to which it is attached, or potentially to the ortho position of the other phenyl ring in the biphenyl system.
The interaction between the palladium catalyst and the substrate is highly dependent on the ligands coordinated to the palladium center. Ligands such as mono-N-protected amino acids have been shown to be effective in palladium-catalyzed C-H functionalization reactions acs.org. The ligand plays a crucial role in the concerted metalation-deprotonation step, which is often the rate-determining step in these catalytic cycles. Kinetic studies on related systems have revealed complex dependencies on the concentrations of the catalyst, substrate, and other reagents acs.org.
In the context of biaryl synthesis, palladium-catalyzed reactions are often favored for their high yields and tolerance of sterically demanding substrates beilstein-journals.org. The catalytic cycle typically involves oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki coupling) or coordination of the amine and subsequent reductive elimination to form the C-N bond.
Copper-Catalyzed Reactions:
Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, are also important for the N-arylation of sulfonamides. Mechanistic studies on the copper-catalyzed N-arylation of amides reveal the importance of chelating diamine ligands in controlling the concentration of the active catalytic species nih.gov. The active catalyst is often a copper(I) amidate complex, and the rate-determining step is typically the activation of the aryl halide nih.gov.
Kinetic studies of copper-catalyzed N-arylation reactions have shown that the reaction rate can be first-order in both the copper(I) amidate and the aryl iodide concentrations nih.gov. The choice of copper source (Cu(0), Cu(I), or Cu(II)) can influence the reaction rate, with Cu(I) salts often providing slightly higher rates nih.govnih.gov.
The efficiency of copper catalysts in the N-arylation of sulfonamides with aryl bromides has been investigated. For instance, screening of different copper salts in the N-arylation of methanesulfonamide (B31651) showed that CuI, CuBr, and Cu₂O provided good yields, while CuCl gave a lower yield nie.edu.sg.
Table 2: Comparison of Copper Catalysts in the N-Arylation of a Model Sulfonamide This table presents data for the N-arylation of methanesulfonamide with an aryl iodide to illustrate catalyst performance.
| Copper Salt | Yield (%) | Reference |
|---|---|---|
| CuI | 67 | nie.edu.sg |
| CuBr | 65 | nie.edu.sg |
| CuCl | 48 | nie.edu.sg |
| Cu₂O | 66 | nie.edu.sg |
| CuCl₂ | 66 | nie.edu.sg |
Reaction conditions: Cu salt (20 mol%), K₃PO₄, DMF, 135 °C. Data is for the reaction of methanesulfonamide with an aryl iodide.
The interaction between the catalyst and substrate is also influenced by the solvent. In some copper-catalyzed N-arylation reactions, DMF has been found to be a better solvent than DMSO, t-butanol, or toluene, likely due to its ability to stabilize the catalytic intermediates nie.edu.sg.
Design and Synthesis of Advanced N Methyl 2 Phenylbenzene 1 Sulfonamide Derivatives for Chemical Research
Systematic Structural Modifications and Their Influence on Chemical Reactivity
The chemical behavior of N-methyl-2-phenylbenzene-1-sulfonamide can be significantly altered through targeted structural modifications. These changes can influence the molecule's conformation, electronic properties, and ultimately, its reactivity in various chemical transformations.
The N-methyl group of this compound is a key site for derivatization to control the molecule's conformation. The size and nature of the N-alkyl group can impose steric constraints that influence the rotational barrier around the S-N bond. researchgate.net For instance, replacing the methyl group with bulkier alkyl substituents can restrict rotation, leading to distinct and stable conformers. This conformational control is crucial in fields like asymmetric synthesis, where a well-defined three-dimensional structure is essential for inducing stereoselectivity. acs.org
Furthermore, the nitrogen atom of the sulfonamide can be a part of a larger cyclic system, which rigidly holds the conformation. The electrophilicity of the N-acyl-N-alkyl sulfonamide moiety can be fine-tuned by the nature of the N-alkyl group, which in turn affects its reactivity as an acylating agent for amines. acs.org The development of N-acyl-N-aryl sulfonamides (ArNASAs) has expanded the toolkit for modifying proteins by reacting with lysine (B10760008) residues. acs.org
| N-Substituent | Observed Conformational Effect | Potential Application |
|---|---|---|
| Methyl | Relatively free rotation around S-N bond | Baseline for reactivity studies |
| Isopropyl/tert-Butyl | Increased rotational barrier, more defined conformers | Asymmetric catalysis, stereoselective reactions |
| Cyanomethyl | Fine-tuning of electrophilicity | Covalent protein modification |
| Incorporation into a ring | Rigid, fixed conformation | Scaffolds for drug design |
The electronic properties and reactivity of the this compound scaffold are highly susceptible to the influence of substituents on both the benzene (B151609) and phenyl rings. The introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, thereby affecting its behavior in chemical reactions.
For instance, in biaryl sulfonamides, the presence and position of substituents like methoxy (B1213986), methyl, or fluorine on the aryl rings can significantly impact their biological activity. nih.gov Studies on biaryl sulfonamides have shown that the introduction of a fluorine atom can be beneficial for certain activities, with its position (e.g., para) being a critical factor. nih.gov Similarly, the presence of a methoxy group can lead to a slight decrease in IC50 values in some cases. nih.gov
The reactivity in palladium-catalyzed cross-coupling reactions to form the biaryl linkage is also influenced by the electronic nature of the substituents. nih.gov Electron-rich and electron-deficient aryl groups can affect the efficiency of these coupling reactions. princeton.edu Furthermore, the presence of substituents can direct the regioselectivity of further functionalization, such as in ortho-metalation reactions. nih.gov
| Substituent | Position | Observed Effect on Reactivity/Properties |
|---|---|---|
| Methoxy (-OCH3) | Aryl Ring | Can slightly decrease IC50 values in some biological assays. nih.gov |
| Methyl (-CH3) | Aryl Ring | Activity can vary depending on the specific biological target. nih.gov |
| Fluorine (-F) | Aryl Ring | Often beneficial for biological activity, with the para position being significant. nih.gov |
| Trifluoromethyl (-CF3) | Aryl Ring | Can enhance inhibitory activity in certain biological systems. nih.gov |
Fusing the this compound core with polycyclic and heterocyclic systems opens up avenues to novel molecular architectures with unique properties. This strategy can lead to the creation of more rigid and structurally complex molecules, which is of great interest in medicinal chemistry and materials science.
The incorporation of the sulfonamide moiety into a cyclic framework can be achieved through various synthetic methods, including intramolecular cyclization reactions. mdpi.com For example, the reaction of N-(chlorosulfonyl)imidoyl chloride with appropriate binucleophiles can afford fused heterocyclic systems containing a sulfonamide group. mdpi.com These fused systems, such as benzothiadiazepine-1,1-dioxides, exhibit diverse biological activities. mdpi.com
Furthermore, the sulfonamide nitrogen can be part of a larger heterocyclic ring, leading to the formation of scaffolds like piperazine, thiourea, and cyclic guanidines. nih.gov These modifications allow for the introduction of multiple diversity points, enabling the synthesis of extensive compound libraries for screening purposes. nih.gov The fusion with polycyclic aromatic hydrocarbons (PAHs) has also been explored to create lipophilic scaffolds with potential therapeutic value. rsc.org
| Fused Ring System | Synthetic Approach | Potential Application |
|---|---|---|
| Benzothiadiazepine-1,1-dioxide | Reaction of N-(chlorosulfonyl)imidoyl chloride with benzylamines. mdpi.com | Biologically active compounds. mdpi.com |
| Piperazine-linked sulfonamide | "Libraries from libraries" approach. nih.gov | Compound library synthesis. nih.gov |
| Polycyclic hydrocarbon-fused sulfonamide | Nitrogen-centered radical approach. rsc.org | Lipophilic scaffolds for medicinal chemistry. rsc.org |
| Thiazolo[3,4-d]isoxazole-based fused ring | Multi-step synthesis. rsc.org | Enzyme inhibition and DNA binding studies. rsc.org |
Structure-Reactivity Relationships in Series of Analogues
The systematic synthesis and evaluation of a series of this compound analogues are crucial for establishing structure-reactivity relationships (SRRs). By correlating structural features with observed reactivity or biological activity, researchers can develop predictive models to guide the design of new and improved derivatives.
Quantitative structure-activity relationship (QSAR) studies are powerful tools in this regard. qub.ac.ukqub.ac.ukmedwinpublishers.com For aryl sulfonamide derivatives, QSAR models have been developed to understand the influence of various structural parameters on their inhibitory activity against biological targets like Mcl-1. qub.ac.ukqub.ac.uk These models often reveal that factors such as the presence of hydrogen bond acceptors at specific positions and the steric bulk of substituents are critical for activity. qub.ac.uk Molecular docking studies can further elucidate the binding modes of these analogues with their target proteins, providing a structural basis for the observed SRRs. qub.ac.ukqub.ac.uk
For instance, in a series of biaryl sulfonamides, the nature of the bicyclic scaffold and the substitution pattern on the biaryl system were found to be key determinants of their antiproliferative activity. nih.gov A preliminary structure-activity relationship (SAR) analysis indicated that a biaryl substituent on the sulfonamide and an N-(1-phenylethyl) group were prerequisites for the desired activity. nih.gov
Development of Chiral this compound Derivatives
The development of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis and as chiral ligands for transition metals. The inherent chirality in these molecules can arise from several sources, including atropisomerism due to restricted rotation around the biaryl axis or the presence of a stereogenic center in one of the substituents.
The synthesis of axially chiral sulfonamides has been achieved through methods like atroposelective hydroamination of allenes. acs.org This approach allows for the direct and rapid synthesis of a variety of axially chiral sulfonamides with high enantioselectivity. acs.org Another strategy involves the kinetic resolution of racemic sulfinamides, which can then be converted to chiral sulfimides. researchgate.net
Furthermore, chiral auxiliaries, such as (-)-quinine, have been employed for the asymmetric synthesis of sulfinamides, which are precursors to chiral sulfonamides. nih.gov The use of enantiopure bifunctional S(VI) transfer reagents has also emerged as a powerful method for the asymmetric synthesis of related chiral sulfur-containing compounds. chemrxiv.org The chirality in these derivatives can have a profound impact on their biological activity, as demonstrated in QSAR and molecular docking studies where the R and S enantiomers of a compound exhibited different interactions with the target protein. qub.ac.uk
Isotopic Labeling Strategies for Mechanistic Elucidation
Isotopic labeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound and its derivatives. By selectively replacing atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, D), researchers can track the fate of specific atoms or functional groups throughout a reaction sequence, providing valuable insights into reaction pathways and transition states.
Several strategies have been developed for the isotopic labeling of sulfonamides. For instance, ¹³C- and ¹⁴C-labeled sulfonamides can be synthesized from labeled anilines, enabling studies of their environmental fate and transformation. nih.gov Similarly, ¹⁵N-labeled sulfonamides can be prepared to investigate nitrogen-related reaction mechanisms. acs.orgresearchgate.net A degradation-reconstruction pathway has been reported for the late-stage ¹⁸O labeling of primary sulfonamides. chemrxiv.org
Deuterium labeling is also widely used. acs.orgnih.gov For example, iridium-catalyzed hydrogen-isotope exchange (HIE) reactions have been employed for the deuteration of sulfonamides. acs.org These labeling studies are crucial for understanding kinetic isotope effects and for probing the mechanisms of catalytic cycles. youtube.comprinceton.edu The use of isotopically labeled internal standards is also essential for quantitative analysis in various applications. acs.org
Utility in Advanced Organic Synthesis and Materials Science Research for N Methyl 2 Phenylbenzene 1 Sulfonamide Scaffolds
Applications as Key Synthetic Intermediates and Building Blocks
The sulfonamide functional group is a cornerstone in the synthesis of a multitude of organic molecules due to its stability and versatile reactivity. The N-methyl-2-phenylbenzene-1-sulfonamide structure, in particular, offers a unique combination of a chiral-at-sulfur center (if appropriately substituted) and the biphenyl (B1667301) moiety, which can direct and influence the outcome of chemical transformations.
N-substituted sulfonamides are well-established precursors for a wide array of organic compounds. While direct examples for this compound are not extensively documented in readily available literature, the reactivity patterns of analogous sulfonamides provide a clear indication of its synthetic potential. For instance, sulfonamide derivatives are frequently employed in the synthesis of heterocyclic compounds. Research has shown that related structures, such as 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide, can be used to construct complex heterocyclic systems like carbazoles and pyrazoles through cyclization and condensation reactions. asianpubs.orgresearchgate.net This suggests that this compound could similarly serve as a starting material for novel heterocyclic frameworks, where the biphenyl unit can introduce specific steric and electronic properties.
The sulfonamide nitrogen can be involved in various transformations. For example, N-nitrososulfonamides, formed by the nitrosation of sulfonamides, are effective reagents for the in situ generation of diazonium salts under mild conditions. nsf.gov These diazonium intermediates can then be used to synthesize a range of compounds, including 1,3-diaryltriazenes and azo dyes. nsf.gov This methodology highlights a potential pathway where this compound could be converted into a diazonium species, thereby opening up a rich area of derivative chemistry.
Table 1: Examples of Organic Molecules Synthesized from Sulfonamide Precursors
| Precursor | Reagents | Product(s) | Research Focus |
| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide | Cyclohexanone / N-methyl-4-piperidone | N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide / N-methyl-1-(2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)methane sulfonamide | Synthesis of carbazole (B46965) and pyridoindole derivatives asianpubs.orgresearchgate.net |
| Aryl amine and N-nitrososulfonamide | Amine or phenolic nucleophiles | 1,3-Diaryltriazenes and Azo dyes | Mild synthesis of triazenes and azo dyes via diazonium intermediates nsf.gov |
The synthesis of enediynes, a class of potent antitumor antibiotics, represents a significant challenge in organic chemistry. ucl.ac.uk A novel synthetic route to Z-enediynes has been developed that utilizes alkynyl sulfonamides as key precursors, proceeding through a non-classical carbenoid intermediate without the need for transition metals. ucl.ac.ukresearchgate.net This methodology is of considerable interest as it offers a potentially more environmentally benign and cost-effective approach to these complex molecules. researchgate.net
In this context, an this compound derivative bearing an alkynyl group would be a prime candidate for such transformations. The sulfonamide group plays a crucial role in activating the alkyne and facilitating the key bond-forming reactions that lead to the enediyne core. While the original research may not have exclusively used the this compound scaffold, the principles are directly applicable. The biphenyl moiety of the sulfonamide could further influence the reactivity and stability of the intermediates involved in the synthesis. The ability to fine-tune the electronic and steric properties of the sulfonamide precursor is a key advantage in optimizing the synthesis of these intricate ring systems.
Supramolecular Chemistry and Crystal Engineering Applications
The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), making it a highly valuable functional group in the field of supramolecular chemistry and crystal engineering. The predictable hydrogen bonding interactions of sulfonamides allow for the rational design and construction of well-defined, self-assembled architectures in the solid state.
While the specific crystal structure of this compound is not detailed in the searched literature, studies on closely related analogs provide significant insights into its likely supramolecular behavior. For example, the crystal structure of 4-chloro-2-methyl-N-phenyl-benzene-sulfonamide reveals that molecules form centrosymmetric dimers through N-H···O hydrogen bonds, which then pack into a layered structure. manipal.edu Similarly, 4-methyl-N-(4-methylphenyl)benzenesulfonamide also forms inversion-related dimers via pairs of N-H···O hydrogen bonds. researchgate.net These examples strongly suggest that this compound would also participate in robust hydrogen bonding, likely forming dimeric or catemeric structures. The presence of the biphenyl group could lead to additional π-π stacking interactions, further directing the assembly into more complex three-dimensional networks. The interplay of these non-covalent interactions is fundamental to crystal engineering, where the goal is to control the packing of molecules in a crystal to achieve desired material properties.
Table 2: Supramolecular Interactions in Related Sulfonamide Crystal Structures
| Compound | Key Interactions | Resulting Motif |
| 4-Chloro-2-methyl-N-phenyl-benzene-sulfonamide | N-H···O hydrogen bonds | Centrosymmetric dimers, layered structure manipal.edu |
| 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | N-H···O hydrogen bonds | Inversion-related dimers researchgate.net |
Catalytic Research Applications
The sulfonamide moiety has also found applications in the development of novel catalytic systems, both in organocatalysis and as ligands for transition metal catalysis.
Proline-derived sulfonamides have emerged as a powerful class of organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. nih.gov These catalysts are prized for their ability to induce high levels of enantioselectivity and diastereoselectivity. The sulfonamide group plays a critical role in the catalyst's structure and function, influencing its solubility, steric environment, and the acidity of the catalytically active species.
While this compound itself is not a direct analogue of the proline-based catalysts, the principles of incorporating a sulfonamide into a chiral scaffold to create an effective organocatalyst are well-established. It is conceivable that a chiral derivative of this compound could be designed to act as an organocatalyst. The biphenyl unit could provide a well-defined chiral pocket to control the approach of substrates to the catalytic site.
The nitrogen and oxygen atoms of the sulfonamide group are excellent donor atoms for coordinating with transition metals. nih.gov This has led to the development of a wide range of sulfonamide-based ligands for transition metal catalysis. These ligands can be used to modulate the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex.
N-substituted sulfonamides have been successfully used as ligands in complexes with various transition metals, including cobalt(II), copper(II), nickel(II), and zinc(II). nih.gov These complexes have shown potential in a range of applications. The this compound scaffold is a promising candidate for the development of new ligands. The biphenyl moiety can be functionalized to introduce additional coordinating groups or to create a chiral environment around the metal center. This could lead to the development of novel catalysts for a variety of important organic transformations. The ability of the sulfonamide ligand to influence the reactivity of the metal center is a key aspect of this area of research. nih.gov
Theoretical Material Design and Computational Materials Science
Computational materials science provides powerful tools for predicting the physicochemical properties of molecules like this compound, guiding the design of new materials without costly and time-consuming laboratory synthesis. sigmaaldrich.comnih.gov Through in silico methods, researchers can model molecular structures, predict reactivity, and screen for desired functionalities.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of sulfonamide-based molecules. These calculations can predict key parameters such as bond lengths, bond angles, vibrational frequencies (for comparison with IR spectroscopy), and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding a molecule's reactivity and kinetic stability. For example, computational studies on novel sulfonamide protecting groups have been used to investigate reaction mechanisms and calculate the energy barriers for their cleavage.
Another significant application of computational modeling for this class of compounds is in drug discovery. nih.govrsc.org Molecular docking simulations are used to predict how aryl sulfonamide derivatives bind to the active sites of biological targets like enzymes. nih.govrsc.org These studies calculate binding affinities and analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov Such insights are invaluable for the rational design of new therapeutic agents. acs.org
The table below summarizes key computational methods and the properties they can predict for sulfonamide scaffolds.
| Computational Method | Predicted Properties | Relevance to Material Design |
| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure (HOMO/LUMO), Reaction Energy Profiles, Vibrational Frequencies | Predicts stability, reactivity, and spectroscopic signatures. Essential for designing new synthetic routes and functional materials. |
| Molecular Docking | Binding Affinity, Binding Pose/Orientation, Intermolecular Interactions (e.g., H-bonds) | Screens potential drug candidates by predicting their interaction with biological targets. Guides the design of more potent and selective inhibitors. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Develops predictive models to estimate the activity of unsynthesized compounds, accelerating the discovery process. |
These computational approaches allow for the high-throughput screening and rational design of materials based on the this compound scaffold for a wide range of applications, from catalysis to medicine.
Function as Protecting Groups in Complex Synthetic Sequences
In multistep organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from undergoing unwanted side reactions. A key class of protecting groups for amines is based on the sulfonamide functionality.
Primary and secondary sulfonamides, such as those derived from p-toluenesulfonyl chloride (TsCl), are known for their high stability. However, this robustness can make the final deprotection step challenging. Conversely, other sulfonamides, like nitrobenzenesulfonamides (nosylamides), are easier to cleave but have limited stability towards various reagents.
The compound this compound is an N,N-disubstituted (tertiary) sulfonamide. Unlike primary or secondary sulfonamides, it lacks an acidic N-H proton. This structural feature significantly alters its chemical properties and function as a protecting group. The absence of the acidic proton prevents it from participating in reactions that rely on the formation of a sulfonamide anion. This generally increases its stability and inertness compared to its N-H containing counterparts.
The cleavage of such highly stable N,N-disubstituted sulfonamides requires specific strategies, as the typical reductive methods used for N-S bond cleavage in tosylamides are often ineffective. Recent advances have demonstrated that oxidative electrochemical methods can achieve N–C bond cleavage in N,N-disubstituted sulfonamides. Under oxidizing electrosynthetic conditions, it is possible to cleave N-alkyl or N-aryl bonds, providing a modern and controlled method for deprotection that is complementary to traditional chemical routes. Other studies have shown that certain bonds within the sulfonamide core, including the S-N and C-N bonds, can be cleaved under specific catalytic conditions, such as with ceria nanoparticles. organic-chemistry.org
The table below compares the features of a classic primary sulfonamide protecting group with those of an N,N-disubstituted sulfonamide like this compound.
| Feature | Primary Sulfonamide (e.g., Tosylamide) | N,N-Disubstituted Sulfonamide |
| Structure | R-SO₂-NH-R' | R-SO₂-N(R'')-R' |
| Acidic N-H Proton | Yes | No |
| General Stability | High | Very High |
| Typical Cleavage Method | Reductive N-S bond cleavage (e.g., with dissolving metals, SmI₂) | Oxidative N-C bond cleavage (e.g., electrochemical oxidation) |
Therefore, the this compound scaffold represents a highly robust protecting group for an amine, suitable for synthetic sequences involving harsh conditions where less stable groups would fail. Its removal, however, necessitates specialized oxidative or catalytic methods rather than conventional reductive approaches.
Emerging Research Frontiers for N Methyl 2 Phenylbenzene 1 Sulfonamide in Chemical Sciences
Innovations in Sustainable Synthesis Technologies
The chemical industry is increasingly moving towards "green" methodologies to reduce its environmental impact. The synthesis of sulfonamides, including N-methyl-2-phenylbenzene-1-sulfonamide, is a prime candidate for such innovations, moving away from traditional methods that often rely on hazardous reagents and solvents.
Recent research has highlighted several sustainable strategies applicable to sulfonamide synthesis. One promising approach involves conducting the synthesis in water, an environmentally benign solvent. rsc.org A facile method has been described for the synthesis of sulfonamides in aqueous media under dynamic pH control, using equimolar amounts of the amine and arylsulfonyl chloride, thereby eliminating the need for organic bases and simplifying product isolation to simple filtration. rsc.org Another green approach is the use of recyclable catalysts, such as magnetite-immobilized nano-Ruthenium, which can catalyze the direct coupling of sulfonamides and alcohols with high selectivity, producing only water as a byproduct. acs.org
Mechanochemistry, or solvent-free synthesis using a ball mill, represents another significant advance. rsc.org This technique can be used for a one-pot, two-step procedure to create sulfonamides from disulfides and amines, mediated by solid sodium hypochlorite (B82951), offering a cost-effective and environmentally friendly, metal-free route. rsc.org Furthermore, the use of safer, more stable starting materials is a key aspect of sustainable synthesis. For instance, methods have been developed to use sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen-containing reactant, again using water as the solvent. researchgate.net These approaches avoid the use of highly reactive and toxic sulfonyl chlorides. researchgate.net
The application of these technologies to the synthesis of this compound could lead to more efficient, safer, and environmentally friendly production processes. A comparison of potential green synthesis strategies is presented in Table 1.
| Synthesis Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Aqueous Synthesis | Uses water as a solvent; dynamic pH control. rsc.org | Reduces organic solvent waste; simplifies purification. rsc.org |
| Mechanochemistry | Solvent-free; uses a ball mill for reaction. rsc.org | Eliminates solvent use; potentially faster reaction times; energy efficient. rsc.org |
| Catalysis with Nano-Ru/Fe3O4 | Recyclable magnetic catalyst; domino reaction. acs.org | High atom economy; catalyst can be easily recovered and reused. acs.org |
| Alternative Reagents | Use of sodium sulfinate and nitroarenes. researchgate.net | Avoids toxic and reactive sulfonyl chlorides. researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. nih.govscirp.org | Shorter reaction times; potential for higher yields. scirp.org |
Integration of AI and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical discovery, offering powerful tools for prediction, optimization, and design. aurigeneservices.com For this compound and its analogues, AI and ML can accelerate research and development in several ways.
One key application is the prediction of molecular properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms like Random Forests, Artificial Neural Networks, and Support Vector Machines, can predict the biological activity and physicochemical properties of novel sulfonamides. researchgate.netresearchgate.net This allows for the virtual screening of large libraries of potential derivatives of this compound to identify candidates with desired characteristics before committing to their synthesis. For instance, ML models have been successfully used to predict the adsorption of sulfonamide antibiotics by biochar, a task that could be adapted to predict the environmental fate of this compound. nih.gov
AI is also being used for de novo drug design, where algorithms generate entirely new molecular structures with optimized properties. youtube.com By providing a set of desired parameters, researchers could use such tools to design novel sulfonamides based on the this compound scaffold with potentially enhanced efficacy or other desirable attributes. Furthermore, AI can aid in the prediction of protein structures, which is crucial for structure-based drug design and understanding the potential biological targets of a molecule. nih.gov
The integration of AI into the research pipeline for this compound could significantly reduce the time and cost associated with discovering new applications and optimizing its properties.
Exploration of Novel Reaction Pathways and Reactivity Modes
The development of novel synthetic methods provides more efficient and versatile ways to construct molecules like this compound. Research in this area is focused on creating C-N and S-N bonds with greater precision and under milder conditions.
One area of intense research is the N-arylation of sulfonamides. Traditional methods often require harsh conditions, but recent advances in catalysis have enabled these reactions to proceed under milder conditions. For example, copper-catalyzed Chan-Lam type N-arylation allows for the coupling of sulfonamides with aryl(trimethoxy)silanes without the need for a base or ligand. researchgate.net Palladium-catalyzed reactions have also been developed for the N-arylation of methanesulfonamide (B31651) and related compounds, avoiding potentially genotoxic reagents. acs.org
For the specific N-methylation step in the synthesis of this compound, new catalytic systems are also emerging. A ruthenium-based catalyst has been shown to be effective for the N-methylation of amines and sulfonamides using methanol (B129727), a green and readily available C1 source. organic-chemistry.org This "borrowing hydrogen" approach is highly efficient and tolerates a wide range of functional groups. organic-chemistry.org
Furthermore, direct C-H functionalization reactions are a powerful tool for creating complex molecules by directly converting C-H bonds into new functional groups, streamlining synthetic sequences. The application of such methods could provide alternative and more direct routes to 2-phenylbenzene-1-sulfonamide precursors.
A summary of novel reaction pathways relevant to the synthesis of this compound is provided in Table 2.
| Reaction Type | Catalyst/Reagent | Key Advantages |
| N-Arylation | CuF2/DMSO researchgate.net | Base and ligand-free conditions. researchgate.net |
| N-Arylation | Palladium nanoparticles researchgate.net | Mild reaction conditions. researchgate.net |
| N-Methylation | [(p-cymene)Ru(2,2'-bpyO)(H2O)] organic-chemistry.org | Uses methanol as a methyl source; high efficiency. organic-chemistry.org |
| S-N Coupling | FeCl2/NaHSO3 organic-chemistry.org | Uses readily available nitroarenes and sodium arylsulfinates. organic-chemistry.org |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Advanced spectroscopic techniques provide the necessary tools for this detailed characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques provide deeper insights. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning all proton and carbon signals, especially in a molecule with two interacting aromatic rings. The chemical shift of the sulfonamide nitrogen proton can be particularly informative, with values often appearing at high chemical shifts (e.g., around 11 ppm) due to intramolecular hydrogen bonding. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. For aromatic sulfonamides, characteristic fragmentation can include the loss of SO2 via intramolecular rearrangements. nih.govnih.gov The study of fragmentation pathways of deprotonated N-acyl aromatic sulfonamides has revealed complex rearrangements, such as the Smiles-type rearrangement, which could be relevant for understanding the gas-phase chemistry of this compound. acs.org
X-ray Crystallography: The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and the conformation of this compound, including the dihedral angle between the two phenyl rings. This information is invaluable for computational modeling and understanding intermolecular interactions.
The combination of these advanced spectroscopic techniques provides a comprehensive picture of the structure and properties of this compound, which is fundamental for all other areas of research.
Design Principles for New Functional Materials
The sulfonamide functional group is a versatile building block in medicinal chemistry and is increasingly being explored in materials science. researchgate.net The unique structural and electronic properties of this compound make it an interesting candidate for the design of new functional materials.
Organocatalysis: Sulfonamides can act as organocatalysts, particularly in asymmetric synthesis. novapublishers.com The chiral environment that can be created around the sulfonamide group, potentially in derivatives of this compound, could be exploited to catalyze stereoselective reactions.
Molecular Recognition and Self-Assembly: The sulfonamide group is a strong hydrogen bond donor and acceptor. This property, combined with the potential for π-π stacking interactions from the two phenyl rings, can be used to direct the self-assembly of molecules into well-defined supramolecular structures. By modifying the substituents on the phenyl rings, it would be possible to tune these non-covalent interactions to create materials with specific topologies and properties, such as liquid crystals or porous organic frameworks.
Electronic Materials: The biphenyl (B1667301) scaffold in this compound is a common feature in molecules used for organic electronics. The electron-withdrawing nature of the sulfonamide group can be used to tune the electronic properties of the molecule. By designing and synthesizing derivatives with different electronic substituents, it may be possible to create new materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The design of new functional materials based on this compound will rely on a fundamental understanding of its structure-property relationships, which can be elucidated using the advanced characterization techniques and computational modeling described in the preceding sections.
Q & A
Q. What are the recommended synthetic routes for N-methyl-2-phenylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and purity. For example, aromatic protons in analogous compounds (e.g., N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide) show distinct splitting patterns in δ 7.0–8.0 ppm .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., S–N bond distances of ~1.63 Å in sulfonamide derivatives) and identifies intermolecular interactions (e.g., hydrogen bonds influencing crystal packing) .
- Infrared (IR) Spectroscopy : Confirms sulfonamide functional groups via S=O stretching vibrations (~1350 cm) and N–H bending (~1550 cm) .
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange and gradient corrections are effective for calculating thermochemical properties. Becke’s functional (1993) demonstrated <2.4 kcal/mol deviation in atomization energies for similar aromatic systems, validated against experimental data . Steps include:
- Geometry optimization : Using a basis set (e.g., 6-31G*) to minimize energy.
- Frequency analysis : Ensures no imaginary frequencies (confirms stable minima).
- Electrostatic potential mapping : Identifies reactive sites (e.g., sulfonamide group’s electrophilic sulfur) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for sulfonamide derivatives?
Methodological Answer: Discrepancies often arise from approximations in exchange-correlation functionals. To address this:
- Benchmark multiple functionals : Compare B3LYP, M06-2X, and ωB97XD against experimental crystal structures or spectroscopic data. For example, Lee-Yang-Parr (LYP) correlation corrections improve accuracy for sulfonamide bond lengths .
- Incorporate solvent effects : Use polarizable continuum models (PCM) to simulate reaction environments.
- Validate with high-level methods : Coupled-cluster (CCSD(T)) calculations for critical parameters .
Q. What strategies optimize regioselectivity in sulfonamide functionalization reactions?
Methodological Answer: Regioselectivity is controlled by electronic and steric factors:
- Electron-withdrawing groups (EWGs) : Direct substitution to meta/para positions (e.g., nitro groups enhance sulfonamide reactivity at specific sites).
- Catalytic systems : Pd-mediated cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura reactions with N-methyl-2-phenyl derivatives) .
- DFT-guided design : Predict transition-state energies to favor desired pathways (e.g., lower activation barriers for para-substitution) .
Q. How do structural modifications influence the biological activity of sulfonamide derivatives?
Methodological Answer:
- Substituent effects : Chlorine or methyl groups (e.g., 3,4-dichloro substitution) enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
- Crystallographic analysis : Hydrogen-bonding networks (e.g., N–H⋯O interactions) improve stability in biological environments .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 selectivity for anti-inflammatory applications) .
Q. What methodologies elucidate the role of crystal packing in sulfonamide stability?
Methodological Answer:
- Single-crystal X-ray diffraction : Quantify intermolecular interactions (e.g., π-π stacking in phenyl rings or hydrogen bonds between sulfonamide groups) .
- Thermogravimetric analysis (TGA) : Correlate packing density with thermal decomposition thresholds.
- Hirshfeld surface analysis : Visualize contact contributions (e.g., H⋯O vs. H⋯Cl interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
